
N-(4-butylphenyl)-N'-isopropylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-N'-isopropylethanediamide, commonly known as ADB-BUTINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is an analog of the synthetic cannabinoid AB-FUBINACA and is known for its potent agonistic activity towards the CB1 and CB2 receptors in the endocannabinoid system.
作用机制
ADB-BUTINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. It has a high affinity for these receptors, which leads to the activation of various signaling pathways and the modulation of neurotransmitter release. This results in the analgesic, anti-inflammatory, and anxiolytic effects observed in preclinical studies.
Biochemical and Physiological Effects
ADB-BUTINACA has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in mice. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
ADB-BUTINACA has several advantages for lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using ADB-BUTINACA in lab experiments. It has a short half-life, which means that its effects are relatively short-lived. Additionally, its high potency can make it difficult to accurately dose in animal studies.
未来方向
There are several future directions for research on ADB-BUTINACA. One area of interest is its potential use in the treatment of neurological disorders. Preclinical studies have shown promising results in animal models of Parkinson's disease, and further research is needed to investigate its potential therapeutic effects in humans.
Another area of interest is its potential use as a tool for investigating the endocannabinoid system. ADB-BUTINACA is highly potent and selective for the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of endocannabinoid signaling.
Conclusion
In conclusion, ADB-BUTINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has analgesic, anti-inflammatory, and anxiolytic effects and has been investigated for its potential use in the treatment of neurological disorders. Its high potency and selectivity for the CB1 and CB2 receptors make it a useful tool for investigating the endocannabinoid system. However, further research is needed to fully understand its potential therapeutic effects and limitations.
合成方法
The synthesis of ADB-BUTINACA involves the reaction of 4-butylbenzoyl chloride with isopropylamine in the presence of a base catalyst. The reaction mixture is then refluxed in toluene, and the resulting product is purified by column chromatography. The final product is a white crystalline powder with a purity of more than 98%.
科学研究应用
ADB-BUTINACA has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
N-(4-butylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-6-12-7-9-13(10-8-12)17-15(19)14(18)16-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCGUEYTRAUASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(6-nitro-1,3-benzothiazol-2-yl)amino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B5058345.png)
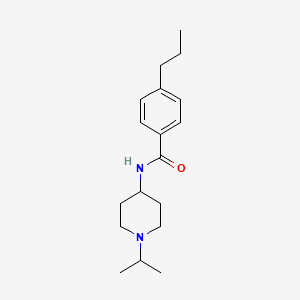
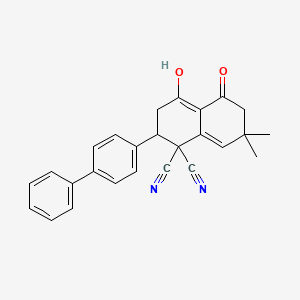
![(2-isopropoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B5058370.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058384.png)
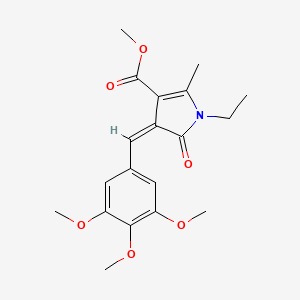
![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B5058402.png)
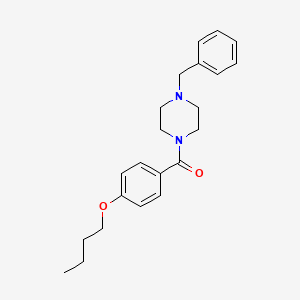
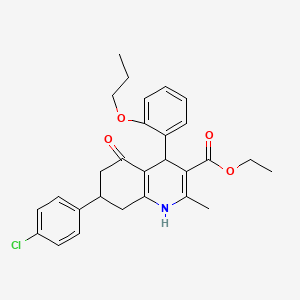

![N,N'-bis(4-bromophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5058428.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5058434.png)
![5-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058439.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5058450.png)